molecular formula C10H15NO B1510141 3-Methoxy-1-phenylpropan-1-amine

3-Methoxy-1-phenylpropan-1-amine

Cat. No.: B1510141
M. Wt: 165.23 g/mol
InChI Key: BEODVLWLUQCZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-phenylpropan-1-amine is an organic compound with the molecular formula C 10 H 15 NO, often supplied in its stable hydrochloride salt form (C 10 H 16 ClNO) . The (R)-enantiomer of the compound is associated with the CAS number 2247088-21-5 . This amine is characterized by a phenyl ring attached to a propan-1-amine chain with a methoxy substituent at the 3-position, a structure that may lend itself to various research applications. While direct studies on this specific molecule are limited, its core structure suggests potential utility in several research fields. Compounds with similar aromatic and amine-functionalized backbones are frequently investigated as key synthetic intermediates or building blocks in organic and medicinal chemistry. For instance, research into novel peptides often employs unusual amino acids and amine-containing compounds to modify peptide backbones, which can significantly alter the resulting molecule's lipophilicity, conformation, and intramolecular bonding properties . Such modifications are crucial in designing peptides with enhanced cell-penetrating abilities, improved proteolytic stability, and specific self-assembly characteristics . Researchers might explore this compound as a precursor for the synthesis of more complex molecules or as a structural motif in the development of pharmacological tools, though its specific biological and mechanistic profile remains an area for further scientific investigation. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methoxy-1-phenylpropan-1-amine

InChI

InChI=1S/C10H15NO/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3

InChI Key

BEODVLWLUQCZAU-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Methoxy-1-phenylpropan-1-amine - Phenyl at C1
- Methoxy at C3
~C₁₀H₁₃NO ~165.22 Not specified Research compound; potential CNS activity
N-Methyl-3-phenoxy-3-phenylpropan-1-amine - Phenoxy and phenyl at C3
- N-methyl
C₁₆H₁₉NO 241.33 56161-70-7 Acute oral toxicity (Category 4); lab use
3-(3-Methoxyphenoxy)propan-1-amine - 3-Methoxyphenoxy at C3 C₁₀H₁₅NO₂ 193.23 Not specified Lab use; no specified bioactivity
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine - 4-Methoxyphenyl at C1 C₁₁H₁₇NO₂ 207.26 1248125-49-6 Supplier-listed; structural analog
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine - 3-Fluoro-4-methylphenyl at C1 C₁₆H₁₈FN 243.32 1179763-12-2 Halogenated analog; supplier-listed
3-Methoxy-N-(pyridin-4-ylmethyl)propan-1-amine - Pyridin-4-ylmethyl at N C₁₃H₂₁N₃O 235.33 227017-95-0 Heterocyclic modification; lab chemical

Key Structural and Functional Differences

  • Substituent Position : The position of methoxy or aryl groups significantly impacts lipophilicity and steric effects. For example, 3-Methoxy-1-(4-methoxyphenyl)propan-1-amine (CAS 1248125-49-6) has enhanced electron-donating effects due to the para-methoxy group compared to the parent compound .
  • Halogenation : The introduction of fluorine (e.g., 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) increases metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Preparation Methods

Grignard Reaction Route

  • Starting materials: m-Methoxybromobenzene, magnesium powder, anhydrous aluminum chloride, tetrahydrofuran (THF), and propionitrile.
  • Procedure:
    • Magnesium powder and anhydrous aluminum chloride are added to a reaction flask with THF.
    • A solution of m-methoxybromobenzene in THF is slowly added while maintaining the temperature at 30-80°C to form the Grignard reagent.
    • After refluxing for 0.5-1.0 hour to ensure complete reaction, propionitrile is slowly added to the Grignard reagent under stirring.
    • The reaction proceeds for 1-2 hours, followed by decomposition of the addition product with 3 mol/L hydrochloric acid under cooling.
    • The organic phase is separated, THF is removed by distillation, and the product is purified by vacuum distillation to yield 3-methoxypropiophenone.
  • Yields: Typically between 78.3% and 85.8% depending on the molar ratios of reactants.
  • Characterization: Confirmed by 1H NMR and GC-MS analysis.
Example m-Methoxybromobenzene (g/mol) Propionitrile (g/mol) Yield (%)
1 187.1 (1.0 mol) 55.1 (1.0 mol) 78.3
2 205.7 (1.1 mol) 60.5 (1.1 mol) 82.5
3 224.5 (1.2 mol) 66.1 (1.2 mol) 85.8

This method is noted for its relatively high yield and scalability but involves careful control of reaction temperature and handling of corrosive reagents.

Enantioselective Synthesis of this compound Derivatives

While the above methods yield racemic mixtures, enantiomerically pure forms are often required for pharmaceutical applications. Several advanced synthetic routes have been developed:

Use of Chiral Intermediates and Catalysts

These methods allow for the preparation of optically active this compound, which is valuable in the synthesis of selective serotonin or norepinephrine reuptake inhibitors.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield/Notes
Grignard Reaction (3-methoxypropiophenone synthesis) m-Methoxybromobenzene, Mg, AlCl3, propionitrile Mg, AlCl3, THF, HCl 30-80°C, reflux, acid workup Yield 78-86%, scalable, requires careful temp control
Reductive Amination 3-Methoxypropiophenone Ammonia or amine, NaBH3CN or catalytic hydrogenation Mild to moderate temperatures Good selectivity for primary amine
Enantioselective synthesis β-Amino ketones, cinnamyl alcohol derivatives Chiral catalysts (MCCPM-Rh), Sharpless reagents Asymmetric hydrogenation, oxidation Enables optically pure amines for pharma use

Research Findings and Practical Considerations

  • The Grignard method for 3-methoxypropiophenone synthesis is well-established, with recent improvements focusing on increasing yield by adjusting reactant ratios and optimizing temperature control.
  • The reductive amination step is generally efficient but requires careful selection of reducing agents to avoid side reactions.
  • Enantioselective methods, while more complex, are crucial for producing pharmacologically active enantiomers, with various patented processes providing routes to high optical purity.
  • Environmental and safety considerations include handling of corrosive reagents (e.g., aluminum chloride, hydrochloric acid) and management of organic solvents like THF.

Q & A

Q. What regulatory guidelines apply to preclinical testing of this compound derivatives?

  • Follow ICH S7A (safety pharmacology) and OECD 423 (acute toxicity) protocols. Document impurity profiles per ICH Q3A guidelines, with thresholds ≤0.15% for unidentified impurities .

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